molecular formula C7H4F4N2O2 B180983 5-Amino-2-fluoro-4-nitrobenzotrifluoride CAS No. 179062-05-6

5-Amino-2-fluoro-4-nitrobenzotrifluoride

Cat. No. B180983
CAS RN: 179062-05-6
M. Wt: 224.11 g/mol
InChI Key: WOSGMZUIHAFPSS-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-4-nitrobenzotrifluoride is a chemical compound with the molecular formula C7H5F3N2O2 . It is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) .


Synthesis Analysis

The synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The yield of 5-fluoro-2-nitrobenzotrifluoride could be as high as 96.4% with the optimal composition of the mixed acid .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluoro-4-nitrobenzotrifluoride can be viewed using Java or Javascript . The molecular weight of this compound is 206.1220 .


Chemical Reactions Analysis

Most aromatic nitration processes are fast and highly exothermic, with the reaction enthalpy ranging from −73 to −253 kJ/mol . Insufficient heat and mass transfer rates provided by batch reactors are hard to match fast intrinsic kinetics of aromatic nitration, leading to the possible formation of undesirable byproducts due to excess nitration and oxidation .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 5-Amino-2-fluoro-4-nitrobenzotrifluoride:

Pharmaceutical Synthesis

This compound is utilized in the synthesis of various pharmaceutical compounds, including androgen receptor modulators . These modulators can have significant therapeutic applications in treating conditions like muscle wasting and osteoporosis .

Polymer Chemistry

It serves as a monomer in the creation of hyperbranched poly (aryl ether) , which are highly branched polymers with potential uses in coatings, adhesives, and as additives to improve the properties of other materials .

Continuous-Flow Synthesis

The compound has been synthesized in a continuous-flow millireactor system. This method offers advantages such as improved safety profiles and scalability for industrial applications .

Biomedical Research

There’s potential for its use in biomedical research, possibly as a building block for bioactive molecules or probes.

Thermo Fisher Scientific Springer Link

Future Directions

The continuous-flow synthesis strategy used for the production of 5-fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This suggests potential future directions in improving the efficiency and safety of chemical synthesis processes.

properties

IUPAC Name

4-fluoro-2-nitro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSGMZUIHAFPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372216
Record name 5-Amino-2-fluoro-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179062-05-6
Record name 4-Fluoro-2-nitro-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179062-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-fluoro-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-acetamido-6-fluoro-4-nitrobenzotrifluoride (593 mg, 2.23 mmol) in concentrated HCl (5 mL) and EtOH (5 mL) was refluxed overnight and it was extracted by ethyl acetate (2×5 mL). The extract was dried over Mg2SO4 and evaporated to give 328 mg (66%) of 3-amino-6-fluoro-4-nitrobenzotrifluoride. 1H NMR (CDCl3): δ 6.105 (S, 2H); 7.110 (d, 1H, J=6.0 Hz); 7.979 (d, 1H, J=10.2 Hz).
Quantity
593 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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